3-(Piperidin-3-ylmethyl)pyridine
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Overview
Description
3-(Piperidin-3-ylmethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
Target of Action
3-(Piperidin-3-ylmethyl)pyridine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives have been found to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Piperidine derivatives have been found to have a range of biological activities .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids
Molecular Mechanism
A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .
Metabolic Pathways
The metabolic pathways involving 3-(Piperidin-3-ylmethyl)pyridine are not well-understood. It’s known that two bacteria, a Bacillus sp. and a Nocardia sp. (strain Z1) were isolated from soil by enrichment with 0.1 percent (v/v) pyridine and grew rapidly on this compound as sole C, N and energy source .
Subcellular Localization
The prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing, incorporating the latest advances in machine learning and proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-3-ylmethyl)pyridine typically involves the reaction of pyridine derivatives with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction between a pyridine halide and a piperidine derivative. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-component reactions that allow for the efficient and scalable synthesis of the compound. These methods often utilize green chemistry principles, such as the use of ionic liquids as solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-3-ylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, often using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines and piperidines
Scientific Research Applications
3-(Piperidin-3-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is utilized in the development of agrochemicals and materials science .
Comparison with Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Pyridine: The parent compound with a wide range of applications in chemistry and medicine.
N-Methylpiperidine: A methylated derivative with distinct chemical properties.
Uniqueness: 3-(Piperidin-3-ylmethyl)pyridine is unique due to its combined structural features of both pyridine and piperidine rings, which confer specific pharmacological and chemical properties. This dual functionality makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11/h1,3,5,8,11,13H,2,4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPORSMWGTWDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769909-25-3 |
Source
|
Record name | 3-[(piperidin-3-yl)methyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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